molecular formula C12H15NO3 B8545866 2-(Cyclopentylmethoxy)-1-nitrobenzene

2-(Cyclopentylmethoxy)-1-nitrobenzene

Cat. No. B8545866
M. Wt: 221.25 g/mol
InChI Key: LAUGFYGMYNPLGO-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-(Cyclopentylmethoxy)-1-nitrobenzene (443 mg, 80%) was prepared from cyclopentanemethanol (0.32 ml, 3.0 mmol) and 1-fluoro-2-nitrobenzene (0.36 g, 2.5 mmol) following the general procedure G. This was reduced to 2-(cyclopentylmethoxy)aniline (268 mg, 70%) following general procedure B. N-[2-(Cyclopentylmethoxy)phenyl]-N′-(thiazol-2-yl)urea (286 mg, 60%) was prepared from 2-(cyclopentylmethoxy)aniline (0.25 g, 1.5 mmol) and 2-aminothiazole (150 mg, 1.5 mmol) following the general procedure D.
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
268 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][OH:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.F[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-:17])=[O:16].[CH:18]1([CH2:23][O:24][C:25]2[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=2[NH2:27])[CH2:22][CH2:21][CH2:20][CH2:19]1.[NH2:32][C:33]1[S:34][CH:35]=[CH:36][N:37]=1>>[CH:1]1([CH2:6][O:7][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-:17])=[O:16])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:18]1([CH2:23][O:24][C:25]2[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=2[NH:27][C:6]([NH:32][C:33]2[S:34][CH:35]=[CH:36][N:37]=2)=[O:7])[CH2:19][CH2:20][CH2:21][CH2:22]1

Inputs

Step One
Name
Quantity
0.32 mL
Type
reactant
Smiles
C1(CCCC1)CO
Name
Quantity
0.36 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
C1(CCCC1)COC1=C(N)C=CC=C1
Name
Quantity
150 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
268 mg
Type
reactant
Smiles
C1(CCCC1)COC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)COC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 443 mg
YIELD: PERCENTYIELD 80%
Name
Type
product
Smiles
C1(CCCC1)COC1=C(C=CC=C1)NC(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 286 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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